Horminone

描述

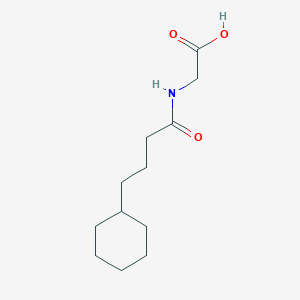

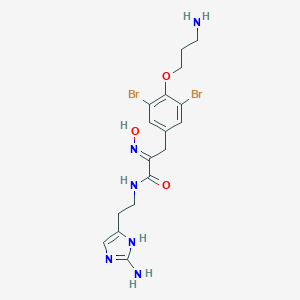

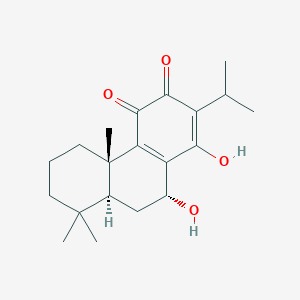

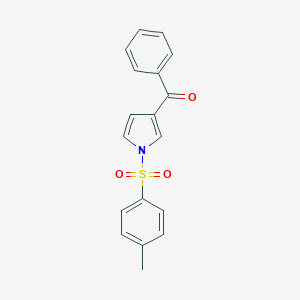

Horminone is a diterpenoid quinone, specifically a 7,12-dihydroxyabiet-8,12-diene-11,14-dione, found in several species of the Labiatae family and has been used in traditional medicine. It has been isolated from plants such as Lepechinia bullata and Rabdosia Serra, and has shown cytotoxic properties .

Synthesis Analysis

While the papers provided do not detail the synthesis of horminone, they do describe its isolation from natural sources. Horminone was isolated from an MeOH extract of Lepechinia bullata, and its structure was confirmed through spectroscopic analysis . Additionally, horminone was first isolated from the leaves of Rabdosia Serra and its crystal structure was determined by X-ray diffraction method .

Molecular Structure Analysis

The molecular structure of horminone has been determined to be orthorhombic with space group P2_1P2_1P2_1. The crystal structure analysis reveals that horminone consists of three six-membered rings, with ring A in the chair conformation and ring C having the structure of quinone. There are also two intermolecular hydrogen bonds between two molecules .

Chemical Reactions Analysis

Horminone's interaction with ions has been studied, showing that it can form complexes with divalent ions such as Mg^2+ and Ca^2+. The horminone-Mg^2+ complex is more stable than its Ca^2+ counterpart, and this complex is able to cross bacterial membranes and bind to rRNA phosphate groups, which may inhibit the initial steps of protein synthesis .

Physical and Chemical Properties Analysis

The electrochemical properties of horminone have been studied in acetonitrile, revealing that its reduction mechanism involves a monoelectronic charge-transfer step, followed by a protonation step and a homogeneous charge-transfer step due to disproportionation of the protonated intermediate. The mechanism of this disproportionation is dependent on the pH of the solution .

Horminone's antimicrobial activity has been linked to its ability to bind to Mg^2+ ions, which facilitates its penetration into bacterial membranes and subsequent inhibition of protein synthesis . Additionally, horminone has been shown to affect liver enzymes in Wistar rats, indicating potential toxic effects that must be considered when using plant extracts containing horminone .

Relevant Case Studies

In a study on Wistar rats, horminone administration resulted in increased serum levels of liver enzymes ALT and AST, changes in hepatic cytochrome contents, and alterations in the activities of various enzymes related to glutathione metabolism. These findings suggest that horminone may have toxic effects, which are important to consider in the context of its medicinal use .

科学研究应用

Effects on Liver Enzymes and Activities

费雷拉等人(1997年)的一项研究考察了荷尔蒙对雄性大鼠肝酶的影响。研究结果显示,荷尔蒙影响了血清丙氨酸氨基转移酶(ALT)和天冬氨酸氨基转移酶(AST)水平,肝细胞色素含量以及各种肝酶的活性。这表明含有荷尔蒙的植物提取物可能具有毒性(Ferreira et al., 1997)。

Analytical Methods for Horminone Detection

Pastene等人(2005年)开发了一种简单的方法,用于分离和定量评估智利民间药用植物Sphacele chamaedryoides中的荷尔蒙。该方法涉及使用荧光试剂检测荷尔蒙,展示了其在植物分析中的潜在应用(Pastene et al., 2005)。

Antimicrobial Activity

乌鲁贝伦等人(2001年)和巴蒂斯塔等人(1994年)探讨了荷尔蒙的抗菌特性。这些研究发现,荷尔蒙对各种细菌菌株表现出强大的抗菌活性,突显了其作为抗微生物药剂的潜力(Ulubelen et al., 2001); (Batista et al., 1994)。

Structural and Electronic Parameters

尼古拉斯等人(2003年)对荷尔蒙的结构和电子参数进行了研究。这项理论研究揭示了荷尔蒙有利于结合Mg2+离子的负位点,从而可能解释了其抗菌机制(尼古拉斯等人,2003年)。

Electrochemical Reduction Studies

奥尔蒂斯等人(1996年)研究了乙腈中荷尔蒙的电化学还原。这项研究有助于理解荷尔蒙的还原机制,这对于各种化学和制药应用可能具有相关性(Ortiz et al., 1996)。

属性

IUPAC Name |

(4bS,8aS,10R)-1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3/t11-,12+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZYPYJGZYLHHT-JGRMJRGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2O)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318668 | |

| Record name | Horminone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Horminone | |

CAS RN |

21887-01-4 | |

| Record name | Horminone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021887014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Horminone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HORMINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR166S9YJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)

![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)

![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)